[2-amino-6-[9-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenoxy]nonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl]-(3,4-dichlorophenyl)methanone
Overview
Description
LUF-6258 is a hybrid ortho/allosteric ligand of the adenosine A1 receptor. It is known for its high affinity and selectivity towards this receptor, making it a valuable tool in the study of adenosine receptor functions and potential therapeutic applications .
Scientific Research Applications
LUF-6258 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the structure and function of adenosine receptors, as well as to develop new synthetic methods and reaction mechanisms.
Biology: It is used to investigate the role of adenosine receptors in various biological processes, such as cell signaling, neurotransmission, and immune response.
Medicine: It is being explored as a potential therapeutic agent for various diseases, including cardiovascular disorders, neurological conditions, and inflammatory diseases.
Preparation Methods
The synthesis of LUF-6258 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Industrial production methods may involve scaling up these synthetic routes while maintaining strict quality control to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
LUF-6258 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
LUF-6258 exerts its effects by binding to the adenosine A1 receptor, a G protein-coupled receptor that plays a key role in regulating various physiological processes. Upon binding, LUF-6258 modulates the receptor’s activity, leading to changes in intracellular signaling pathways and cellular responses. The molecular targets and pathways involved include the inhibition of adenylate cyclase, the activation of potassium channels, and the modulation of calcium ion flux .
Comparison with Similar Compounds
LUF-6258 is unique in its hybrid ortho/allosteric binding mode, which allows it to interact with the adenosine A1 receptor in a distinct manner compared to other ligands. Similar compounds include:
LUF-5519: A ribose-containing adenosine A1 receptor agonist.
A3AR agonist 1: An A3AR agonist with high affinity.
A3AR agonist 2: A selective A3AR agonist.
Inupadenant hydrochloride: An orally active, highly selective A2A receptor antagonist.
LUF-6258’s unique binding mode and high selectivity make it a valuable tool for studying adenosine receptor functions and developing new therapeutic agents.
Properties
Molecular Formula |
C39H45Cl2N7O6S |
---|---|
Molecular Weight |
810.8 g/mol |
IUPAC Name |
[2-amino-6-[9-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenoxy]nonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl]-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C39H45Cl2N7O6S/c40-27-13-8-23(18-28(27)41)33(50)31-26-14-16-47(19-30(26)55-36(31)42)15-6-4-2-1-3-5-7-17-53-25-11-9-24(10-12-25)46-37-32-38(44-21-43-37)48(22-45-32)39-35(52)34(51)29(20-49)54-39/h8-13,18,21-22,29,34-35,39,49,51-52H,1-7,14-17,19-20,42H2,(H,43,44,46)/t29-,34-,35-,39-/m1/s1 |
InChI Key |
DERHYILBHUKLGL-VMPBLTEISA-N |
Isomeric SMILES |
C1CN(CC2=C1C(=C(S2)N)C(=O)C3=CC(=C(C=C3)Cl)Cl)CCCCCCCCCOC4=CC=C(C=C4)NC5=C6C(=NC=N5)N(C=N6)[C@H]7[C@@H]([C@@H]([C@H](O7)CO)O)O |
SMILES |
ClC1=C(Cl)C=CC(C(C2=C(N)SC3=C2CCN(CCCCCCCCCOC4=CC=C(NC5=NC=NC6=C5N=CN6[C@@H]7O[C@H](CO)[C@@H](O)[C@H]7O)C=C4)C3)=O)=C1 |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)N)C(=O)C3=CC(=C(C=C3)Cl)Cl)CCCCCCCCCOC4=CC=C(C=C4)NC5=C6C(=NC=N5)N(C=N6)C7C(C(C(O7)CO)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LUF6258; LUF 6258; LUF-6258 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.